2-fluoro-N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide
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Overview
Description
2-FLUORO-N-(4-METHYLPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a fluorine atom, a nitro group, and an isoindoline moiety. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-(4-METHYLPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Amidation: Formation of the amide bond between the aromatic amine and the carboxylic acid derivative.
Cyclization: Formation of the isoindoline ring through intramolecular cyclization.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and coupling reagents for amidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-(4-METHYLPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluorine atom can produce various substituted benzamides.
Scientific Research Applications
2-FLUORO-N-(4-METHYLPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-(4-METHYLPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-FLUORO-N-(4-METHYLPHENYL)BENZAMIDE: Lacks the nitro and isoindoline groups, resulting in different chemical properties and reactivity.
N-(4-METHYLPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZAMIDE: Lacks the fluorine atom, affecting its binding affinity and reactivity.
Uniqueness
2-FLUORO-N-(4-METHYLPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the fluorine atom and the nitro group, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H16FN3O5 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-fluoro-N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C23H16FN3O5/c1-14-6-8-15(9-7-14)25(22(29)18-4-2-3-5-20(18)24)13-26-21(28)17-11-10-16(27(31)32)12-19(17)23(26)30/h2-12H,13H2,1H3 |
InChI Key |
GIEKMPGTTBQOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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